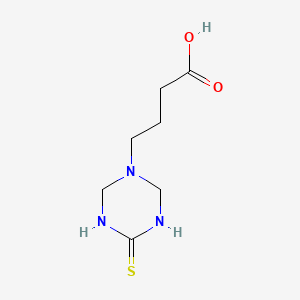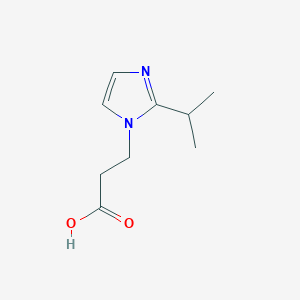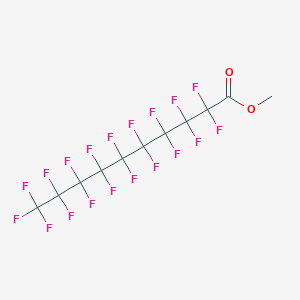![molecular formula C14H14O B1300075 (4'-甲基-[1,1'-联苯]-4-基)甲醇 CAS No. 79757-92-9](/img/structure/B1300075.png)
(4'-甲基-[1,1'-联苯]-4-基)甲醇
概述
描述
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H12O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring
科学研究应用
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
安全和危害
The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system . These hazards may also apply to “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol”, but specific safety data for this compound is not available from the search results.
作用机制
Target of Action
The compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a type of biphenyl methanol. Biphenyl methanols are often used as monofunctional alcohol initiators in polymerization reactions .
Mode of Action
In the context of polymerization, the compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” could act as an initiator, starting the polymerization process. It would do this by reacting with a monomer unit, forming a bond and creating a reactive site for further reactions .
Biochemical Pathways
Biphenyl compounds can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
As a potential initiator in polymerization reactions, it could contribute to the formation of polymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-methylbiphenyl.
Hydroxymethylation: The next step is the hydroxymethylation of 4-methylbiphenyl. This can be achieved by reacting 4-methylbiphenyl with formaldehyde in the presence of a base such as sodium hydroxide (NaOH) to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
化学反应分析
Types of Reactions
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethylbiphenyl: Similar structure but without the methyl group, leading to different chemical and physical properties.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
[4-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMMXOMDSTFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362745 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-92-9 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)


![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)







